![molecular formula C13H12Cl2N2O4 B6345115 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264041-20-4](/img/structure/B6345115.png)
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H12Cl2N2O4 and its molecular weight is 331.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0174123 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and an ethoxycarbonyl moiety, which contribute to its diverse chemical properties and biological effects.
Chemical Structure
The molecular formula of this compound is C14H14Cl2N2O4. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking catalytic activity.
- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways and altering cellular responses.
- Gene Expression Regulation : The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of the dichlorophenyl group was noted to enhance the antiproliferative activity significantly .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals that:
Compound | Modification | Biological Activity |
---|---|---|
1-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Methoxy instead of ethoxy | Altered reactivity and activity |
1-(2,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Position of chlorine substitution | Variability in potency against cancer cells |
Study on Anticancer Activity
A significant study conducted on a series of pyrazole derivatives demonstrated that the presence of electron-withdrawing groups like chlorine enhances anticancer activity. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, the compound was tested against multiple strains of bacteria. Results indicated a notable zone of inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
Scientific Research Applications
The compound 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 1264049-70-8) is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its applications in detail, supported by relevant data and case studies.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Another promising application of this compound is in the treatment of inflammatory diseases. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property makes it a potential candidate for developing anti-inflammatory drugs.
Antimicrobial Properties
There is emerging evidence that pyrazole compounds can exhibit antimicrobial activity. Studies have reported that derivatives similar to this compound demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections.
Pesticide Development
The structural features of this compound make it suitable for development as a pesticide. Its ability to disrupt biological processes in pests can be harnessed to create effective agricultural chemicals that minimize crop damage.
Herbicidal Activity
Research has also indicated that compounds within this chemical class can act as herbicides. Their ability to inhibit specific metabolic pathways in plants can lead to effective weed control strategies without harming desirable crops.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics against breast cancer cell lines .
Case Study 2: Anti-inflammatory Mechanisms
In an investigation published in Pharmacology Reports, researchers explored the anti-inflammatory properties of pyrazole derivatives. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .
Case Study 3: Antimicrobial Efficacy
Another study highlighted in Antibiotics journal assessed the antimicrobial properties of various pyrazole compounds. The findings revealed that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O4/c1-2-21-13(20)10-6-11(12(18)19)17(16-10)7-3-4-8(14)9(15)5-7/h3-5,11H,2,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNUQCWGDFEJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.